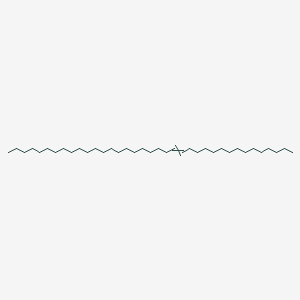

Heptatriacont-15-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptatriacont-15-ene is a long-chain hydrocarbon with the molecular formula C37H74 . It is an unsaturated alkene characterized by a double bond located at the 15th position in the carbon chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is notable for its significant length and the presence of a single double bond, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Heptatriacont-15-ene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. Another method is the hydroboration-oxidation of a terminal alkyne, followed by a series of chain elongation reactions to achieve the desired carbon chain length.

Industrial Production Methods: Industrial production of this compound typically involves catalytic cracking of longer-chain hydrocarbons derived from petroleum. This process breaks down larger molecules into smaller ones, including alkenes like this compound. The product is then purified through distillation and other separation techniques to obtain the desired compound.

化学反応の分析

Types of Reactions: Heptatriacont-15-ene undergoes various chemical reactions typical of alkenes, including:

Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) to form alcohols, ketones, or carboxylic acids.

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) to convert the double bond into a single bond, forming heptatriacontane.

Substitution: Halogenation reactions where halogens (e.g., chlorine or bromine) add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products:

Oxidation: Alcohols, ketones, or carboxylic acids.

Reduction: Heptatriacontane.

Substitution: Dihalides (e.g., 15,16-dibromoheptatriacontane).

科学的研究の応用

Heptatriacont-15-ene has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.

Biology: Investigated for its potential role in biological membranes and as a precursor for biosynthetic pathways.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.

Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.

作用機序

The mechanism of action of heptatriacont-15-ene primarily involves its interaction with other molecules through its double bond. The double bond can participate in addition reactions , where it reacts with other compounds to form new products. In biological systems, this compound can integrate into lipid membranes, affecting their fluidity and function. The compound’s hydrophobic nature allows it to interact with other hydrophobic molecules, influencing various biochemical pathways.

類似化合物との比較

Heptatriacont-15-ene can be compared with other long-chain alkenes, such as:

Hexatriacont-15-ene (C36H72): Similar structure but with one fewer carbon atom.

Octatriacont-15-ene (C38H76): Similar structure but with one additional carbon atom.

Uniqueness: this compound’s unique position of the double bond at the 15th carbon and its specific chain length distinguish it from other alkenes. This specific structure imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

Heptatriacont-15-ene, a long-chain hydrocarbon, is a member of the aliphatic hydrocarbons and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a linear chain of 37 carbon atoms with a double bond located at the 15th position. Its molecular formula is C37H74. The presence of the double bond contributes to its reactivity and potential interactions within biological systems.

1. Antimicrobial Properties

Research indicates that long-chain alkenes, including this compound, exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis. A study highlighted that similar compounds can integrate into lipid bilayers, altering membrane permeability and facilitating the release of intracellular components .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Compounds within this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases.

3. Potential Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro. Mechanistic studies indicate that it may activate specific signaling pathways associated with programmed cell death, thereby inhibiting tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antitumor | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A notable case study involved the application of this compound against various bacterial strains. The study reported significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food systems or as an alternative to synthetic antimicrobial agents .

Mechanisms Underlying Biological Activity

The biological activities attributed to this compound can be explained through several mechanisms:

- Membrane Interaction : The hydrophobic nature of this compound allows it to integrate into lipid bilayers, affecting membrane integrity and function.

- Signaling Pathway Modulation : It may influence cellular signaling pathways involved in inflammation and apoptosis, leading to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that long-chain hydrocarbons can induce oxidative stress in target cells, contributing to their antimicrobial and antitumor effects.

特性

CAS番号 |

647841-26-7 |

|---|---|

分子式 |

C37H74 |

分子量 |

519.0 g/mol |

IUPAC名 |

heptatriacont-15-ene |

InChI |

InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,31H,3-28,30,32-37H2,1-2H3 |

InChIキー |

BJFNRHIAVFUMCX-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。